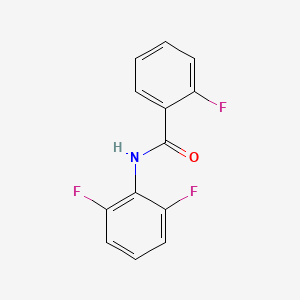

N-(2,6-difluorophenyl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2,6-difluorophenyl)-2-fluorobenzamide has been achieved through various methods, including the condensation reaction of 2-fluorobenzoyl chloride with 2,6-difluoroaniline. This process yields high-quality compounds with significant yields. For example, a study reported the synthesis with an 88% yield, demonstrating the efficiency of the synthetic procedures employed (Hehir & Gallagher, 2023). Another approach involves fluorination and hydrolysis with hydrogen peroxide starting from 2,6-dichlorobenzonitrile, achieving an overall yield of 80.5% (Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using techniques such as single-crystal X-ray diffraction. Studies have shown that the compound's aromatic rings are effectively co-planar, influenced by hydrogen bonds and C-H⋯F/O interactions, contributing to the stability of its crystal structure (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds, mediated by iron. This process allows for the chemoselective transfer of fluorine, demonstrating the compound's versatile reactivity and functional group tolerance (Groendyke, AbuSalim, & Cook, 2016).

Physical Properties Analysis

The physical properties of this compound, including melting points and solubility, are significantly influenced by the presence of fluorine atoms. For instance, a specific synthesis route reported a melting point range of 145.4 to 145.6°C, indicating the compound's thermal stability (Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are affected by the fluorine atoms in this compound. The compound's ability to participate in fluorination reactions and its stability under various chemical conditions highlight its robust chemical nature and potential for further applications in chemical synthesis (Groendyke, AbuSalim, & Cook, 2016).

Mecanismo De Acción

Target of Action

The primary target of N-(2,6-difluorophenyl)-2-fluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is believed to interact with its target, cdk2, leading to changes in the cell cycle regulation . This interaction could potentially inhibit the activity of CDK2, thereby affecting cell division and proliferation.

Biochemical Pathways

The downstream effects of this interaction could include altered cell division and potentially, cell death .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on cell cycle regulation. By interacting with CDK2, it could potentially inhibit cell division and proliferation . This could lead to cell cycle arrest and potentially, cell death.

Propiedades

IUPAC Name |

N-(2,6-difluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMQIBRYLMSVDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5326454.png)

![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)

![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)

![8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)

![7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5326484.png)

![N-(4-methylphenyl)-N'-{[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5326492.png)

![(3S*,4R*)-1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5326511.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5326513.png)

![(2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5326517.png)

![7-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5326527.png)